Cas no 1805897-13-5 (Methyl 5-(3-bromopropyl)-2-hydroxybenzoate)

Methyl 5-(3-bromopropyl)-2-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- EN300-1933754
- methyl 5-(3-bromopropyl)-2-hydroxybenzoate
- 1805897-13-5
- Benzoic acid, 5-(3-bromopropyl)-2-hydroxy-, methyl ester
- Methyl 5-(3-bromopropyl)-2-hydroxybenzoate
-
- Inchi: 1S/C11H13BrO3/c1-15-11(14)9-7-8(3-2-6-12)4-5-10(9)13/h4-5,7,13H,2-3,6H2,1H3
- InChI Key: NANGVJUXPHGFJA-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(=C(C(=O)OC)C=1)O
Computed Properties
- Exact Mass: 272.00481g/mol
- Monoisotopic Mass: 272.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.450±0.06 g/cm3(Predicted)
- Boiling Point: 339.7±32.0 °C(Predicted)
- pka: 9.88±0.20(Predicted)
Methyl 5-(3-bromopropyl)-2-hydroxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933754-2.5g |
methyl 5-(3-bromopropyl)-2-hydroxybenzoate |
1805897-13-5 | 2.5g |
$2155.0 | 2023-09-17 | ||
Enamine | EN300-1933754-0.25g |
methyl 5-(3-bromopropyl)-2-hydroxybenzoate |
1805897-13-5 | 0.25g |
$1012.0 | 2023-09-17 | ||
Enamine | EN300-1933754-10.0g |
methyl 5-(3-bromopropyl)-2-hydroxybenzoate |
1805897-13-5 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1933754-0.5g |
methyl 5-(3-bromopropyl)-2-hydroxybenzoate |
1805897-13-5 | 0.5g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1933754-0.05g |
methyl 5-(3-bromopropyl)-2-hydroxybenzoate |
1805897-13-5 | 0.05g |
$924.0 | 2023-09-17 | ||
Enamine | EN300-1933754-1g |
methyl 5-(3-bromopropyl)-2-hydroxybenzoate |
1805897-13-5 | 1g |
$1100.0 | 2023-09-17 | ||
Enamine | EN300-1933754-10g |
methyl 5-(3-bromopropyl)-2-hydroxybenzoate |
1805897-13-5 | 10g |
$4729.0 | 2023-09-17 | ||
Enamine | EN300-1933754-1.0g |
methyl 5-(3-bromopropyl)-2-hydroxybenzoate |
1805897-13-5 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1933754-0.1g |
methyl 5-(3-bromopropyl)-2-hydroxybenzoate |
1805897-13-5 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1933754-5.0g |
methyl 5-(3-bromopropyl)-2-hydroxybenzoate |
1805897-13-5 | 5g |
$3189.0 | 2023-06-01 |
Methyl 5-(3-bromopropyl)-2-hydroxybenzoate Related Literature
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
Additional information on Methyl 5-(3-bromopropyl)-2-hydroxybenzoate
Methyl 5-(3-bromopropyl)-2-hydroxybenzoate: A Comprehensive Overview
Methyl 5-(3-bromopropyl)-2-hydroxybenzoate (CAS No. 1805897-13-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to Methyl 5-(3-bromopropyl)-2-hydroxybenzoate.
Chemical Structure and Properties
Methyl 5-(3-bromopropyl)-2-hydroxybenzoate is a derivative of salicylic acid, featuring a brominated alkyl chain and a methyl ester group. The presence of the bromine atom and the hydroxyl group imparts specific chemical reactivity and biological activity to the molecule. The compound has a molecular formula of C11H13BrO3 and a molecular weight of approximately 277.12 g/mol. Its solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) makes it suitable for various experimental conditions.
Synthesis Methods
The synthesis of Methyl 5-(3-bromopropyl)-2-hydroxybenzoate typically involves a multi-step process. One common approach is to start with salicylic acid, which is converted to its methyl ester derivative using methanol and an acid catalyst such as sulfuric acid. The resulting methyl salicylate is then subjected to a bromination reaction, typically using bromine or N-bromosuccinimide (NBS), to introduce the bromine atom onto the propyl chain. Finally, the brominated intermediate is coupled with an appropriate alcohol or alkyl halide to form the desired product.
Biological Activity and Therapeutic Potential
Recent studies have explored the biological activity of Methyl 5-(3-bromopropyl)-2-hydroxybenzoate, revealing its potential as a therapeutic agent. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human immune cells. These findings suggest that Methyl 5-(3-bromopropyl)-2-hydroxybenzoate may have applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, Methyl 5-(3-bromopropyl)-2-hydroxybenzoate has also been investigated for its potential anticancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Clinical Trials and Future Directions
While preclinical studies have shown promising results, further research is needed to evaluate the safety and efficacy of Methyl 5-(3-bromopropyl)-2-hydroxybenzoate in humans. Several clinical trials are currently underway to assess its therapeutic potential in various disease conditions. These trials aim to determine optimal dosing regimens, evaluate pharmacokinetic properties, and monitor adverse effects.
In parallel with clinical trials, ongoing research is focused on optimizing the chemical structure of Methyl 5-(3-bromopropyl)-2-hydroxybenzoate to enhance its biological activity and reduce potential side effects. Computational methods such as molecular docking and quantum mechanics calculations are being employed to identify structural modifications that could improve drug-like properties.
Conclusion
Methyl 5-(3-bromopropyl)-2-hydroxybenzoate (CAS No. 1805897-13-5) is a promising compound with diverse biological activities, including anti-inflammatory and anticancer properties. Its unique chemical structure provides a foundation for further development as a therapeutic agent. As research progresses, it is anticipated that this compound will play a significant role in advancing our understanding of disease mechanisms and contributing to the development of novel treatments.
1805897-13-5 (Methyl 5-(3-bromopropyl)-2-hydroxybenzoate) Related Products
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)



